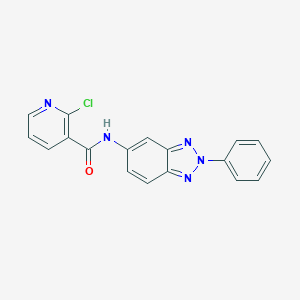

![molecular formula C19H23NO2 B252714 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B252714.png)

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, also known as MB-CPA, is a novel compound that has gained significant attention in the field of neuroscience research. MB-CPA is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitter release in the brain. In

Wirkmechanismus

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine acts as a competitive inhibitor of VMAT2, binding to the same site as the substrate monoamines. By blocking the transport of monoamines into synaptic vesicles, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine reduces the amount of monoamine neurotransmitters available for release, thereby modulating their effects on behavior and physiology.

Biochemical and Physiological Effects:

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to modulate the levels of monoamine neurotransmitters in the brain, leading to a range of physiological and behavioral effects. For example, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce locomotor activity and induce catalepsy in rodents, suggesting a role in the regulation of motor behavior. In addition, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting a potential therapeutic application in the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages as a tool compound for neuroscience research. It is highly selective for VMAT2 and does not affect other transporters or receptors. It is also potent, with an IC50 value in the nanomolar range. However, there are some limitations to the use of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in lab experiments. For example, its effects are reversible, which can make it difficult to study the long-term effects of VMAT2 inhibition. In addition, its potency can make it challenging to use in vivo, as high doses may cause toxicity.

Zukünftige Richtungen

There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine. One area of interest is the potential therapeutic application of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine in the treatment of addiction. Another area of interest is the role of VMAT2 in the regulation of mood and affective disorders, such as depression and anxiety. Finally, there is potential for the development of new VMAT2 inhibitors based on the structure of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine, which could have improved potency and selectivity.

Conclusion:

In conclusion, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine is a novel compound that has significant potential as a tool compound for neuroscience research. Its selective inhibition of VMAT2 allows for the investigation of the role of monoamine neurotransmitters in behavior and physiology. While there are some limitations to its use, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has several advantages that make it a valuable tool for studying the brain. Future research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine may lead to new therapeutic applications and the development of new VMAT2 inhibitors.

Synthesemethoden

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine involves several steps, including the protection of the amine group, the formation of the cyclopropane ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction. The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been described in detail in a recent publication (Yamamoto et al., 2018).

Wissenschaftliche Forschungsanwendungen

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine has been widely used as a tool compound to investigate the role of VMAT2 in monoamine neurotransmitter release. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine can reduce the release of these neurotransmitters and thus modulate their effects on behavior and physiology.

Eigenschaften

Produktname |

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine |

|---|---|

Molekularformel |

C19H23NO2 |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine |

InChI |

InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3 |

InChI-Schlüssel |

QWLZYLUPZAWJPB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |

Kanonische SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)

![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)

![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)

![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)

![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)

![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)